(4H-thieno[3,2-c]chromen4-yl)methanamine
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Overview
Description
(4H-thieno[3,2-c]chromen4-yl)methanamine is a heterocyclic compound that combines the structural features of both thieno and chromene rings. This compound is of significant interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4H-thieno[3,2-c]chromen4-yl)methanamine typically involves the intramolecular arylation of 4-aryloxy-methyl-5-iodothiophene-2-carbaldehydes. This process is catalyzed by palladium and proceeds under mild conditions . The iodination of 4-chloromethylthiophene-2-carbaldehyde by N-iodosuccinimide under solvent-free conditions is a key step in this synthesis .
Industrial Production Methods: the use of palladium-catalyzed intramolecular cyclization is a promising approach for large-scale synthesis due to its efficiency and tolerance to functional groups .
Chemical Reactions Analysis
Types of Reactions: (4H-thieno[3,2-c]chromen4-yl)methanamine undergoes various chemical reactions, including electrophilic substitution, oxidation, and functional group transformations .
Common Reagents and Conditions:
Electrophilic Substitution: Occurs at the C-8 atom of the compound.
Functional Group Transformations: The formyl group of 4H-thieno[3,2-c]chromene-2-carbaldehyde can be transformed into nitrile, amide, ester, carboxylic, hydroxamic, or hydroxy groups.
Major Products Formed:
Nitrile: Formed by heating with hydroxylamine hydrochloride in concentrated formic acid.
4-methoxy-4H-thieno[3,2-c]chromene-2-carbaldehyde: Formed by oxidation with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone.
Scientific Research Applications
(4H-thieno[3,2-c]chromen4-yl)methanamine and its derivatives have shown significant biological activities, making them valuable in various fields of scientific research . Some of the notable applications include:
Anti-inflammatory and Analgesic Agents: These compounds have been found to possess anti-inflammatory and analgesic properties.
Antibacterial and Antifungal Agents: They exhibit antibacterial and antifungal activities, making them potential candidates for antimicrobial therapies.
Anticancer Agents: Some derivatives have shown promising anticancer activities.
Treatment of Diabetes and Hyperlipidaemia: These compounds are used for the treatment of diabetes and hyperlipidaemia.
Mechanism of Action
The mechanism of action of (4H-thieno[3,2-c]chromen4-yl)methanamine involves its interaction with various molecular targets and pathways.
Comparison with Similar Compounds
(4H-thieno[3,2-c]chromen4-yl)methanamine is unique due to its combined thieno and chromene ring structure, which imparts distinct biological activities. Similar compounds include:
4H-thieno[3,2-c]chromene-2-carbaldehyde: Known for its antiulcer and anti-inflammatory activities.
2-fluoro-4H,6H,7H-thieno[3,2-c]pyran-4-yl)methanamine hydrochloride: Another heterocyclic compound with potential biological activities.
These similar compounds share structural features with this compound but differ in their specific functional groups and biological activities.
Properties
Molecular Formula |
C12H11NOS |
---|---|
Molecular Weight |
217.29 g/mol |
IUPAC Name |
4H-thieno[3,2-c]chromen-4-ylmethanamine |
InChI |
InChI=1S/C12H11NOS/c13-7-11-9-5-6-15-12(9)8-3-1-2-4-10(8)14-11/h1-6,11H,7,13H2 |
InChI Key |
KFSODTRTXWHIKA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(C=CS3)C(O2)CN |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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